3-Chloro-2-methoxycarbonylphenylboronic acid, pinacol ester

Description

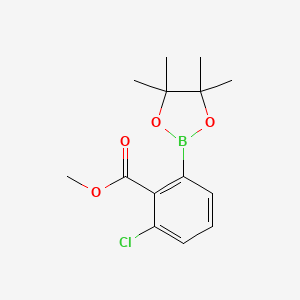

3-Chloro-2-methoxycarbonylphenylboronic acid, pinacol ester is a boronic acid derivative where the boronic acid group is protected as a pinacol ester. The compound features a phenyl ring substituted with a chlorine atom at the 3-position and a methoxycarbonyl (-CO2CH3) group at the 2-position (Figure 1). This structural configuration enhances its stability and solubility in organic solvents compared to the free boronic acid form .

Properties

IUPAC Name |

methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)9-7-6-8-10(16)11(9)12(17)18-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMXBRZEDJLNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the borylation of an aryl halide precursor, such as a brominated or chlorinated methyl benzoate derivative, using bis(pinacolato)diboron as the boron source. The reaction is catalyzed by palladium complexes under inert atmosphere, often in polar aprotic solvents with a suitable base.

Detailed Preparation Procedure

A representative synthesis involves the following steps, adapted from literature protocols for related arylboronic acid pinacol esters:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Starting material: Methyl 2-bromo-5-chlorobenzoate (3.15 g, 12.63 mmol) | The aryl bromide with chloro and methoxycarbonyl substituents is used as the substrate. |

| 2 | Bis(pinacolato)diboron (5.35 g, 13.89 mmol, 1.1 equiv) | Provides the boron source for borylation. |

| 3 | Catalyst: Pd(dppf)Cl2·DCM (413 mg, 0.51 mmol, 4 mol%) | Palladium catalyst facilitates the borylation reaction. |

| 4 | Base: Potassium acetate (KOAc) (3.72 g, 37.89 mmol, 3 equiv) | Acts to deprotonate and promote transmetalation. |

| 5 | Solvent: 1,4-Dioxane (80 mL), degassed with nitrogen | Provides the reaction medium and inert atmosphere. |

| 6 | Temperature: Heated to 90 °C for 24 hours | Reaction conditions for effective borylation. |

| 7 | Workup: Cooling, filtration through silica plug, evaporation | Isolates crude product. |

| 8 | Purification: Column chromatography (silica gel, 0-10% EtOAc in petroleum ether) | Yields pure 3-chloro-2-methoxycarbonylphenylboronic acid pinacol ester as clear oil (74% yield). |

This method is well-documented and provides a reliable route to the target compound with good yield and purity.

Alternative Preparation Approaches

Transesterification Method : Boronic esters can also be prepared via transesterification between less stable boronic esters and pinacol, which forms more stable pinacol esters. This method involves stirring the arylboronic acid with pinacol in an ether solvent at room temperature overnight, followed by concentration and purification.

Catalytic Borylation Using Copper(I) : Some protocols utilize copper(I) catalysts for β-borylation of α,β-unsaturated carbonyl compounds, which can be adapted for aryl systems. This approach may involve multiple steps including α-alkylation and amidation, followed by oxidative removal of pinacol protecting groups if needed.

Deprotection and Stability Considerations

Pinacol esters are preferred due to their stability and ease of purification compared to free boronic acids, which tend to autoxidize.

Deprotection of pinacol esters to free boronic acids can be challenging; a two-step protocol involving diethanolamine-protected intermediates has been developed to allow mild and functional group tolerant deprotection.

Comparative Table of Preparation Methods

| Method | Starting Material | Catalyst | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Pd-catalyzed borylation of aryl bromide | Methyl 2-bromo-5-chlorobenzoate | Pd(dppf)Cl2·DCM | 90 °C, 24 h, KOAc base, 1,4-dioxane | ~74% | Standard, robust, widely used |

| Transesterification with pinacol | Arylboronic acid | None (room temp) | Stir in Et2O overnight | Variable, often high | Mild, simple, no catalyst needed |

| Cu(I)-catalyzed β-borylation (multi-step) | α,β-unsaturated carbonyls | Cu(I) catalyst | Multi-step, various conditions | Moderate (44% overall in model) | More complex, useful for functionalized boronic acids |

Research Findings and Notes

The Pd-catalyzed borylation is the most commonly employed and efficient method for synthesizing 3-chloro-2-methoxycarbonylphenylboronic acid pinacol ester, providing good yields and functional group tolerance.

Pinacol esters improve handling and purification due to their lower polarity and liquid state compared to boronic acids, which are prone to degradation.

Deprotection methods have been optimized to allow selective removal of pinacol groups under mild conditions, enabling further transformations or biological studies.

The crystal structure of related methoxycarbonylphenylboronic acid pinacol esters has been elucidated, confirming the stability and conformation of the pinacol ester moiety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxycarbonylphenylboronic acid, pinacol ester undergoes various types of reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Chloro-2-methoxycarbonylphenylboronic acid, pinacol ester has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxycarbonylphenylboronic acid, pinacol ester involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, which undergoes transmetalation and reductive elimination steps to yield the final product .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C14H18BClO4 (exact formula varies slightly depending on substituent positions; see ).

- Applications : Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, pharmaceuticals, and advanced materials .

- Synthesis : Typically prepared via protection of the corresponding boronic acid with pinacol under acidic conditions or through direct Suzuki coupling of pre-functionalized aryl halides .

Structural and Functional Group Variations

The reactivity, solubility, and applications of arylboronic acid pinacol esters are highly dependent on the substituents on the phenyl ring. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Selected Arylboronic Acid Pinacol Esters

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The chlorine (Cl) and methoxycarbonyl (-CO2CH3) groups in the target compound enhance electrophilicity, improving reactivity in cross-coupling reactions compared to electron-donating groups like methoxy (-OCH3) .

- Steric Effects : Bulky substituents (e.g., trifluoromethyl (-CF3) in ) reduce coupling efficiency in Suzuki reactions due to steric hindrance.

Reactivity in Cross-Coupling Reactions

The target compound exhibits distinct reactivity compared to analogs:

Table 2: Reactivity Comparison

Mechanistic Insights :

- The methoxycarbonyl group stabilizes the transition state during palladium-catalyzed coupling by withdrawing electron density from the aromatic ring .

- Chlorine’s moderate electronegativity balances reactivity and stability, avoiding excessive sensitivity to hydrolysis .

Solubility and Stability

Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. However, substituents significantly influence these properties:

Table 3: Solubility in Chloroform (mg/mL)

Key Trends :

- Chloro and Methoxycarbonyl Groups: Reduce solubility in non-polar solvents (e.g., methylcyclohexane) due to increased polarity .

- Hydrolysis Stability : Electron-withdrawing groups accelerate hydrolysis under aqueous conditions. For example, the target compound hydrolyzes faster than phenylboronic acid pinacol ester but slower than nitro-substituted analogs .

Biological Activity

3-Chloro-2-methoxycarbonylphenylboronic acid, pinacol ester is an organoboron compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a chloro substituent and a methoxycarbonyl group, suggests various biological activities, particularly as enzyme inhibitors. This article explores its biological activity, synthesis methods, and applications in pharmaceutical development.

- Molecular Formula : CHBClO

- Molecular Weight : Approximately 256.6 g/mol

- Structure : The compound features a phenyl ring substituted with a methoxycarbonyl group and a chlorine atom, enhancing its reactivity in coupling reactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Boronic Acid : A phenolic precursor is reacted with boron reagents under controlled conditions.

- Pinacol Ester Formation : The boronic acid is treated with pinacol in the presence of an acid catalyst to yield the pinacol ester efficiently.

Case Studies and Research Findings

-

Suzuki-Miyaura Cross-Coupling Reaction :

- The compound is utilized in the Suzuki-Miyaura reaction, facilitating the formation of biaryl compounds that are essential in pharmaceuticals and agrochemicals. This reaction demonstrates its utility in synthesizing complex organic molecules .

-

Hydromethylation Protocol :

- The hydromethylation method using this compound allows for the functionalization of alkenes with anti-Markovnikov selectivity, expanding its synthetic applications .

- Antimicrobial Studies :

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester | 2096330-13-9 | Lacks chloro substituent; used similarly in organic synthesis. |

| 4-Chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester | 1073339-13-5 | Contains a chloro substituent but differs in position; applicable in similar reactions. |

| 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester | Not specified | Lacks both chloro and methyl groups; may exhibit different reactivity profiles. |

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound. Potential areas of investigation include:

- Detailed enzyme inhibition studies to assess its effectiveness against various proteases.

- Exploration of its antimicrobial properties against a broader range of pathogens.

- Investigation into its pharmacokinetics and bioavailability to evaluate its potential as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-2-methoxycarbonylphenylboronic acid, pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation. For example, aryl halides or triflates can react with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent system like acetonitrile/water at 70–100°C . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the boronic ester. Analytical confirmation requires ¹H/¹³C NMR and LC-MS to verify molecular weight and purity (>95% by HPLC) .

Q. How should this compound be stored to ensure stability?

Store the boronic ester under inert conditions (argon or nitrogen atmosphere) in a sealed container at room temperature. Moisture-sensitive boronic esters degrade via hydrolysis, so desiccants (e.g., molecular sieves) should be used. Long-term storage at –20°C is advisable for extended stability .

Q. What are its primary applications in organic synthesis?

This compound is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 3-chloro-2-methoxycarbonylphenyl moiety into target molecules. It is particularly valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials due to its orthogonal reactivity with halogens and ester groups .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling?

Protodeboronation is a common challenge with electron-deficient arylboronic esters. To mitigate this:

- Use anhydrous solvents (e.g., degassed THF) and rigorously exclude oxygen.

- Optimize ligand selection: Bulky ligands like SPhos or RuPhos enhance stability of the palladium intermediate .

- Additives like silver oxide (Ag₂O) or potassium phosphate (K₃PO₄) improve coupling efficiency by scavenging free acids .

- Monitor reaction progress via TLC or in situ NMR to adjust conditions dynamically.

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- NMR Spectroscopy : ¹¹B NMR confirms boronic ester integrity (δ ~30 ppm for pinacol esters). ¹H/¹³C NMR identifies substitution patterns and confirms methoxycarbonyl and chloro groups .

- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) validates molecular ion peaks and detects impurities.

- X-ray Crystallography : Resolves steric effects of the chloro and methoxycarbonyl groups on boronate geometry .

- HPLC-PDA : Quantifies purity and detects hydrolyzed boronic acid byproducts .

Q. How do steric and electronic effects of the chloro and methoxycarbonyl groups influence reactivity?

The electron-withdrawing methoxycarbonyl group reduces electron density at the boron center, slowing transmetalation but increasing oxidative stability. The chloro substituent introduces steric hindrance, which can:

- Reduce coupling yields with bulky coupling partners (e.g., ortho-substituted aryl halides).

- Direct regioselectivity in multi-halogenated substrates. Computational studies (DFT) are recommended to model transition states and optimize ligand-substrate compatibility .

Data Contradictions and Troubleshooting

Q. Discrepancies in reported yields for Suzuki couplings: How to resolve?

Variations in yields (e.g., 40–85%) arise from differences in:

- Catalyst systems : Pd(OAc)₂ with XPhos may outperform PdCl₂(PPh₃)₂ in electron-deficient substrates .

- Solvent polarity : Acetonitrile/water mixtures often yield better results than THF/water due to improved solubility .

- Base strength : Cs₂CO₃ can enhance reactivity compared to K₂CO₃ in sterically hindered systems .

Always replicate literature procedures with controlled variables and document deviations.

Q. How to address hydrolysis during purification?

Hydrolysis of the pinacol ester to boronic acid (detected via ¹¹B NMR at δ ~28 ppm) can occur during aqueous workup. Solutions include:

- Replace water with brine in extraction steps.

- Use acidic conditions (e.g., 1% AcOH in eluent) during flash chromatography to protonate boronate .

- Employ anhydrous MgSO₄ instead of Na₂SO₄ for drying .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.